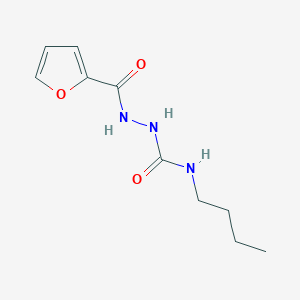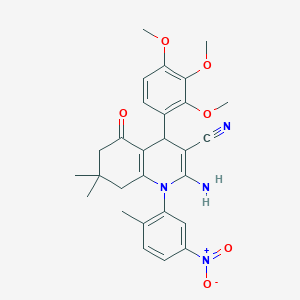
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as substituted anilines, aldehydes, and nitriles.
Cyclization Reaction: The key step involves a cyclization reaction to form the hexahydroquinoline core. This can be achieved through a Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification Techniques: Implementation of purification techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Solvents: Solvents like ethanol, methanol, and dichloromethane are often used to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amino derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. These might include:
Enzyme Inhibition: The compound could inhibit specific enzymes involved in disease pathways.
Receptor Binding: It might bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Nitro-substituted Compounds: Compounds with nitro groups that exhibit similar chemical reactivity.
Trimethoxyphenyl Derivatives: Compounds with trimethoxyphenyl groups that share similar biological activities.
Uniqueness
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C28H30N4O6 |
|---|---|
Poids moléculaire |
518.6g/mol |
Nom IUPAC |
2-amino-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H30N4O6/c1-15-7-8-16(32(34)35)11-19(15)31-20-12-28(2,3)13-21(33)24(20)23(18(14-29)27(31)30)17-9-10-22(36-4)26(38-6)25(17)37-5/h7-11,23H,12-13,30H2,1-6H3 |
Clé InChI |
GPQGVXXSBJTFAZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)CC(C3)(C)C |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)CC(C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


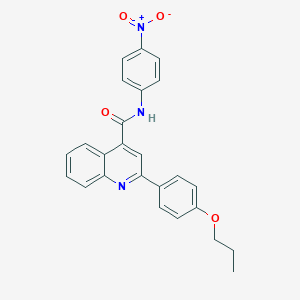

![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-thiophenecarbohydrazide](/img/structure/B445358.png)
![ethyl 2-({[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B445359.png)
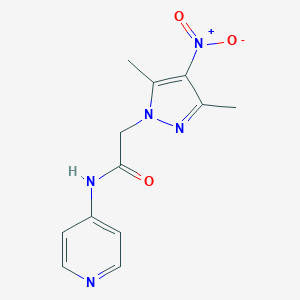
![N'-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B445363.png)
![2-Methoxy-5-(2-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzyl acetate](/img/structure/B445364.png)
![DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE](/img/structure/B445366.png)
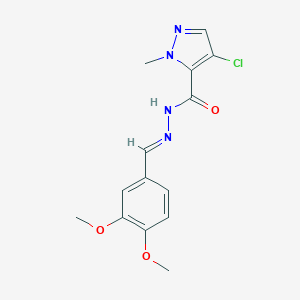
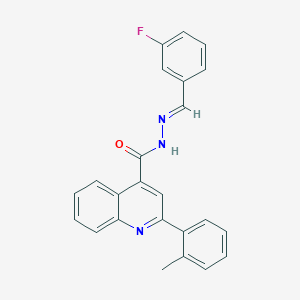
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B445373.png)
![N'-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FUROHYDRAZIDE](/img/structure/B445376.png)
